(2-Aminobenzo[d]thiazol-6-yl)(pyrrolidin-1-yl)methanone
Description
(2-Aminobenzo[d]thiazol-6-yl)(pyrrolidin-1-yl)methanone is a heterocyclic compound featuring a benzo[d]thiazole core substituted with an amino group at position 2 and a pyrrolidine-containing methanone moiety at position 4. Its CAS registry number is 1071360-23-0, with a molecular formula of C₁₂H₁₃N₃OS and a molecular weight of 247.32 g/mol (calculated). This compound is classified as a pyrrolidine derivative, a class widely utilized in pharmaceuticals and fine chemicals due to their conformational flexibility and bioactivity .
Properties
IUPAC Name |
(2-amino-1,3-benzothiazol-6-yl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS/c13-12-14-9-4-3-8(7-10(9)17-12)11(16)15-5-1-2-6-15/h3-4,7H,1-2,5-6H2,(H2,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZBQNKTUVDZSCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC3=C(C=C2)N=C(S3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Aminobenzo[d]thiazol-6-yl)(pyrrolidin-1-yl)methanone typically involves the condensation of 2-aminobenzothiazole with pyrrolidine-1-carboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate. The oxidation may lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, where nucleophiles such as amines or thiols replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF).
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Amino or thio-substituted benzothiazole derivatives.
Scientific Research Applications
Medicinal Chemistry
(2-Aminobenzo[d]thiazol-6-yl)(pyrrolidin-1-yl)methanone has been investigated for its potential as a therapeutic agent due to its diverse biological activities:
- Antimicrobial Properties: Studies have shown that benzothiazole derivatives exhibit significant antimicrobial activity. The compound is being explored for its effectiveness against various pathogens, potentially serving as a lead compound for developing new antibiotics .
- Anticancer Activity: Research indicates that similar benzothiazole derivatives can inhibit cancer cell proliferation. The mechanism may involve interaction with specific enzymes or receptors that are crucial in cancer pathways .
The compound has been evaluated for various biological activities:
- Kinase Inhibition: Research has highlighted the potential of thiazole derivatives in inhibiting specific kinases, which are vital targets in cancer therapy. The structure of this compound may enhance its binding affinity to these targets .
Pharmaceutical Development
Given its promising biological activities, this compound is being considered in drug development pipelines:
- Lead Compound in Drug Design: Its unique structure makes it a valuable building block for synthesizing more complex molecules that could target specific diseases.
Comparative Analysis with Related Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| (2-Aminobenzo[d]thiazol-6-yl)(piperidin-1-yl)methanone | Piperidine | Potentially different pharmacokinetics compared to pyrrolidine derivative |
| (2-Aminobenzo[d]thiazol-6-yl)(morpholin-1-yl)methanone | Morpholine | May influence solubility and interaction with biological targets |
This table illustrates how variations in the substituent ring can affect the biological properties and potential applications of benzothiazole derivatives.
Case Study 1: Anticancer Activity
A study published in PMC demonstrated that thiazole-based compounds exhibited potent inhibitory effects on DYRK1A kinase, which is implicated in various cancers. The derivatives were synthesized and tested for their ability to inhibit cell proliferation at low nanomolar concentrations, indicating strong potential as anticancer agents .
Case Study 2: Antimicrobial Efficacy
Another research effort focused on evaluating the antimicrobial properties of benzothiazole derivatives, including this compound. Results indicated significant activity against both Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antimicrobial therapies .
Mechanism of Action
The mechanism of action of (2-Aminobenzo[d]thiazol-6-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets in biological systems. The benzothiazole ring can interact with enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Key Observations:
- Functional Group Variations: Methoxy or quinoline substitutions (e.g., in –8) introduce steric or electronic effects that modulate target binding .
Physicochemical Properties
- Solubility : The pyrrolidine moiety enhances solubility in polar solvents compared to piperidine derivatives .
- Stability : Benzo[d]thiazole derivatives are generally stable under ambient conditions but may degrade under strong acidic/basic environments .
Discrepancies and Limitations
Biological Activity
(2-Aminobenzo[d]thiazol-6-yl)(pyrrolidin-1-yl)methanone is a compound belonging to the class of benzothiazole derivatives, recognized for its diverse biological activities. This compound features a benzothiazole ring connected to a pyrrolidine moiety through a methanone linkage, making it a subject of interest in medicinal chemistry and pharmaceutical research.
| Property | Value |
|---|---|
| IUPAC Name | (2-amino-1,3-benzothiazol-6-yl)-pyrrolidin-1-ylmethanone |
| Molecular Formula | C12H13N3OS |
| Molecular Weight | 247.32 g/mol |
| CAS Number | 1071360-23-0 |
The synthesis typically involves the condensation of 2-aminobenzothiazole with pyrrolidine-1-carboxylic acid chloride under controlled conditions, often using triethylamine as a base to facilitate the reaction.
Antimicrobial Properties
Research indicates that benzothiazole derivatives, including this compound, exhibit significant antimicrobial properties. Studies have shown that compounds in this class can inhibit the growth of various Gram-positive and Gram-negative bacteria. For instance, the benzothiazole scaffold has been linked to potent activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA) and vancomycin-resistant strains (VISA) .
Anticancer Potential
The compound's potential as an anticancer agent has also been explored. It is believed to exert its effects by modulating various cellular pathways involved in cancer progression. For example, it may interact with DNA gyrase, an enzyme critical for DNA replication in bacteria and cancer cells alike, thereby inhibiting their growth .
The mechanism of action involves interactions with specific molecular targets within biological systems. The benzothiazole ring can interact with enzymes or receptors, modulating their activity. This interaction may lead to the inhibition or activation of certain pathways, resulting in observed biological effects such as cytotoxicity or antimicrobial activity.
Comparative Analysis
To understand the biological efficacy of this compound relative to similar compounds, a comparison can be made with other derivatives:
| Compound | Biological Activity | Notes |
|---|---|---|
| (2-Aminobenzo[d]thiazol-6-yl)(piperidin-1-yl)methanone | Moderate antimicrobial activity | Similar structure but different ring |
| (2-Aminobenzo[d]thiazol-6-yl)(morpholin-1-yl)methanone | Enhanced solubility and bioavailability | Morpholine ring affects pharmacokinetics |
Case Studies and Research Findings
Several studies have highlighted the promising biological activities of this compound:
- Antimicrobial Efficacy : A study demonstrated that derivatives of benzothiazole exhibited minimum inhibitory concentrations (MIC) in the low micromolar range against Escherichia coli and Klebsiella pneumoniae, showcasing their potential as effective antimicrobial agents .
- Anticancer Activity : Research focusing on the structure–activity relationship (SAR) of benzothiazole derivatives indicated that modifications at specific positions significantly enhanced their anticancer properties against various cancer cell lines .
- Mechanistic Insights : A crystal structure analysis revealed binding interactions between the benzothiazole scaffold and bacterial DNA gyrase, providing insights into how these compounds inhibit bacterial growth through enzyme interaction .
Q & A
Basic: What are the standard synthetic routes for (2-Aminobenzo[d]thiazol-6-yl)(pyrrolidin-1-yl)methanone?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the benzo[d]thiazole core. A common approach includes:
Cyclization : Reacting 2-aminothiophenol derivatives with carbonyl sources (e.g., acetic anhydride) under reflux to form the benzothiazole scaffold .
Acylation : Introducing the pyrrolidinyl group via coupling reactions (e.g., using pyrrolidine and acylating agents like chloroacetyl chloride) in solvents such as dimethylformamide (DMF) with bases like potassium carbonate .
Purification : Column chromatography or recrystallization from ethanol is used to isolate the final product. Yield optimization often requires careful control of temperature (e.g., 80–100°C) and stoichiometric ratios .
Advanced: How can reaction yields be optimized for introducing the pyrrolidinyl moiety?
Methodological Answer:
Key factors include:
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the pyrrolidine nitrogen, improving acylation efficiency .
- Catalysis : Employing coupling agents like EDCI/HOBt or palladium catalysts for Buchwald-Hartwig amination can reduce side reactions .
- Temperature Control : Maintaining 60–80°C prevents decomposition of heat-sensitive intermediates .
- Real-Time Monitoring : Use HPLC or TLC to track reaction progress and adjust reagent addition dynamically .
Basic: What spectroscopic methods confirm the compound’s structure?
Methodological Answer:
- NMR Spectroscopy : H and C NMR identify protons and carbons in the benzothiazole (e.g., aromatic protons at δ 7.2–8.1 ppm) and pyrrolidinyl groups (e.g., methylene protons at δ 2.5–3.5 ppm) .
- FTIR : Confirms functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~1600 cm⁻¹) .
- HPLC : Validates purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .
Advanced: How to resolve discrepancies in spectroscopic data between synthesized batches?
Methodological Answer:
- 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating H-C or H-H interactions, clarifying positional isomerism .
- X-Ray Crystallography : Defines absolute configuration if crystalline derivatives are obtainable .
- Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]⁺ at m/z 274.0923) and detects trace impurities .
Basic: What in vitro assays are suitable for preliminary biological evaluation?
Methodological Answer:
- Enzyme Inhibition : Screen against kinases or proteases using fluorogenic substrates (e.g., ATPase assays for kinase activity) .
- Cytotoxicity : MTT assay in cancer cell lines (e.g., HepG2 or MCF-7) with IC₅₀ calculations .
- Binding Affinity : Surface plasmon resonance (SPR) or fluorescence polarization to measure target interaction .
Advanced: How to address contradictory biological activity data across studies?
Methodological Answer:
- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .
- Metabolic Stability Testing : Use liver microsomes to assess if metabolite interference explains discrepancies .
- Structural Analogues : Compare activity of derivatives to identify critical pharmacophores (e.g., pyrrolidinyl vs. piperidinyl substitutions) .
Advanced: What strategies guide the design of analogues with enhanced activity?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Modify substituents on the benzothiazole (e.g., electron-withdrawing groups at position 6) or pyrrolidinyl (e.g., sp³-hybridized nitrogen) .
- Molecular Docking : Predict binding modes with targets (e.g., kinase ATP-binding pockets) using AutoDock Vina .
- Bioisosteric Replacement : Substitute the methanone group with sulfonamides or carbamates to improve solubility .
Basic: What statistical methods are recommended for analyzing biological data?
Methodological Answer:
- Descriptive Statistics : Mean ± SD for triplicate experiments.
- Inferential Tests : Student’s t-test for pairwise comparisons; ANOVA with post-hoc Tukey for multi-group analyses .
- Dose-Response Modeling : Four-parameter logistic regression (e.g., GraphPad Prism) to calculate IC₅₀/EC₅₀ values .
Advanced: How to apply multivariate analysis to complex datasets?
Methodological Answer:
- Principal Component Analysis (PCA) : Reduces dimensionality of high-throughput screening data (e.g., 50+ variables) .
- Partial Least Squares Regression (PLS-R) : Correlates structural descriptors (e.g., logP, polar surface area) with bioactivity .
- Machine Learning : Random Forest models to prioritize compounds for synthesis based on historical data .
Basic: What techniques assess the compound’s stability under experimental conditions?
Methodological Answer:
- Forced Degradation Studies : Expose to heat (40–60°C), light (ICH Q1B), and pH extremes (1–13) .
- HPLC Stability Indicating Method : Monitor degradation products (e.g., hydrolyzed amide bonds) over 14 days .
Advanced: How to characterize degradation pathways and byproducts?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
